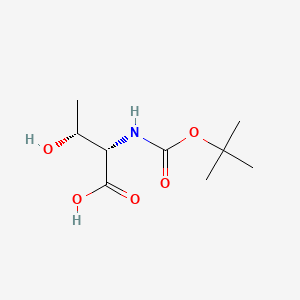
Boc-L-threonine
概要
説明
Boc-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . This compound is a commonly used Boc protected amino acid, and its side chain is blocked by a Bzl group, so it is often used in the synthesis of peptides .
Synthesis Analysis
The synthesis of this compound involves the use of protecting groups, which play a pivotal role in the synthesis of multifunctional targets . The conversion to tert-butyl carbamate is generally the first option due to the attractive properties of the resulting Boc-derivative . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .Molecular Structure Analysis
The molecular formula of this compound is C9H17NO5 . It is a Boc protected amino acid with a side chain blocked by a Bzl group .Chemical Reactions Analysis
This compound participates in the synthesis of 2,3-unsaturated glycosides, via reaction with per-O-acetylated glucal in the presence of Er (OTf) 3 catalyst . It also involves dual protection of amino functions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.24 and a density of 1.2470 . Its melting point is 80-82°C . The specific rotation is -8.5 º (c=1, acetic acid) . It appears as a white amorphous powder .作用機序
Target of Action
Boc-L-threonine, also known as Boc-Thr-OH, is primarily a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary targets of this compound are therefore amines, particularly in the context of peptide synthesis .
Mode of Action
This compound acts by protecting amines during organic synthesis . The Boc group shields the amine from reacting with other compounds in the mixture, allowing for selective reactions to occur . The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
This compound is involved in the synthesis of non-proteinogenic β-hydroxy-α-amino acids via reaction with per-O-acetylated glucal in the presence of an Er(OTf)3 catalyst . In the context of threonine catabolism, it is converted to α-ketobutyrate and ammonia, which is presumably involved in the first step of the biosynthesis of L-isoleucine .
Pharmacokinetics
Its adme properties would likely depend on the specific context in which it is used, including the other compounds present in the reaction mixture and the conditions of the reaction .
Result of Action
The primary result of this compound’s action is the protection of amines during organic synthesis, allowing for selective reactions to occur . This can facilitate the synthesis of complex organic compounds, including peptides and non-proteinogenic amino acids .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of its reaction with amines can be affected by the pH of the solution, the temperature, and the presence of other compounds . Furthermore, the stability of this compound can be affected by storage conditions. It is typically stored at -20°C to maintain its stability .
実験室実験の利点と制限
One of the main advantages of using Boc-L-threonine in lab experiments is its ability to act as a building block in the synthesis of complex peptides and proteins. It is also relatively easy to synthesize and is readily available. However, there are some limitations to its use, including its potential toxicity and the need to use protecting groups during the synthesis process.
将来の方向性
There are many potential future directions for research on Boc-L-threonine. One area of interest is its potential use in the synthesis of novel peptides and proteins for use in drug discovery and other applications. Another area of interest is its potential role in the regulation of protein synthesis and its effects on other amino acids. Further research is needed to fully understand the mechanisms of action and the potential applications of this compound.
科学的研究の応用
Boc-L-threonine is widely used in scientific research, particularly in the synthesis of peptides and proteins. It is often used as a building block in the synthesis of complex peptides and proteins, and it can be used to introduce specific functional groups into peptides and proteins. This compound is also used as a chiral auxiliary in asymmetric synthesis, and it has a variety of other applications in the field of biochemistry.
Safety and Hazards
生化学分析
Biochemical Properties
Boc-Thr-OH participates in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Cellular Effects
The cellular effects of Boc-Thr-OH are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Boc-Thr-OH involves its interaction with amines during peptide synthesis. The Boc group is added to amines under specific conditions, forming a protected amine that can participate in peptide synthesis without unwanted side reactions . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Thr-OH can change over time, particularly during peptide synthesis. The stability of Boc-Thr-OH is crucial for its effectiveness in peptide synthesis . Over time, the Boc group can be removed, allowing the amine to participate in peptide synthesis .
Metabolic Pathways
Boc-Thr-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during this process. Detailed information on its specific role in metabolic flux or metabolite levels is currently limited.
Transport and Distribution
The transport and distribution of Boc-Thr-OH within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it interacts with other amino acids and enzymes .
特性
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2592-18-9, 86748-77-8 | |
| Record name | N-tert-Butoxycarbonyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-butyloxycarbonyl)-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Boc-Thr-OH used in peptide synthesis?
A: Boc-Thr-OH serves as a building block for creating peptides, which are chains of amino acids. The "Boc" group (tert-butoxycarbonyl) is a protecting group that temporarily masks the amine group of threonine, preventing unwanted side reactions during peptide synthesis [, ].
Q2: How is the Boc protecting group removed after peptide synthesis?
A: The Boc group can be removed under acidic conditions, commonly using trifluoroacetic acid (TFA) []. This deprotection step reveals the free amine group of threonine, allowing it to participate in further reactions to form the desired peptide sequence.
Q3: Can Boc-Thr-OH be used to introduce phosphorylated threonine residues into peptides?
A: Yes, a research paper details a method using Boc-Thr(PO3Ph2)-OH, a derivative of Boc-Thr-OH, to efficiently incorporate phosphorylated threonine residues into peptides using standard solid-phase peptide synthesis techniques [].
Q4: Has Boc-Thr-OH been used in the synthesis of complex natural products?
A: Research demonstrates the successful synthesis of Actinomycin D, a complex natural product with antibiotic and antitumor properties, utilizing Boc-Thr-OH as one of the building blocks []. This highlights the versatility of Boc-Thr-OH in synthesizing complex molecules.
Q5: Are there alternative protecting groups for the hydroxyl group of threonine during peptide synthesis?
A: Yes, research explored the use of a cyclohexyl (Chx) group as a new hydroxy-protecting group for serine and threonine in peptide synthesis []. This group exhibits stability under various reaction conditions and can be selectively removed, offering an alternative to traditional protecting groups.
Q6: Can Boc-Thr-OH be used to synthesize molecules with potential biological activity?
A: Research describes the synthesis of threonine-allyl-ester (TAE) and an amide of gallic acid derivative (AGA) starting from Boc-L-Threonine []. These compounds exhibited promising antiviral activity against the hepatitis C virus (HCV) in vitro, indicating the potential of Boc-Thr-OH as a starting material for developing bioactive molecules.
Q7: Has Boc-Thr-OH been employed in the development of anticancer agents?
A: Researchers have designed and synthesized novel open-chain analogues of Antimycin A3, a known anticancer agent, using this compound as the starting material []. These analogues exhibited greater anticancer activity against colorectal cancer cells (HCT-116) compared to the parent compound, demonstrating the potential of utilizing Boc-Thr-OH in developing novel anticancer therapies.
Q8: What is the role of Boc-Thr-OH in synthesizing Didemnin A?
A: Didemnin A, a marine natural product with antitumor, antiviral, and immunosuppressant activities, can be synthesized using Boc-Thr-OH as a key building block []. This highlights the applicability of Boc-Thr-OH in accessing complex natural products with significant therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3430782.png)

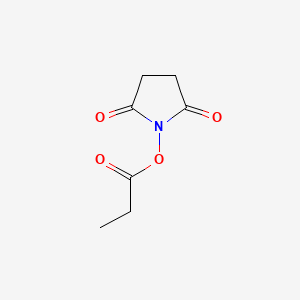
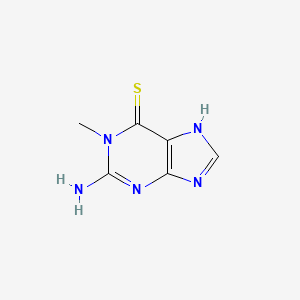
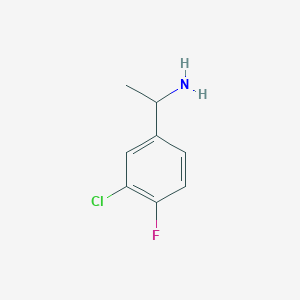

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3430820.png)


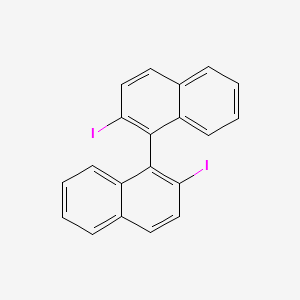

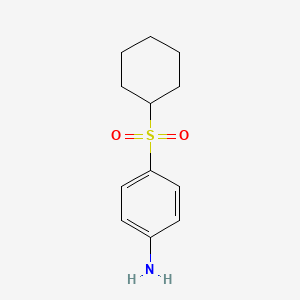

![[2-(Benzyloxy)pyridin-4-yl]methylamine](/img/structure/B3430872.png)